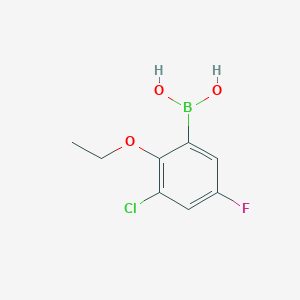

3-Chloro-2-ethoxy-5-fluorophenylboronicacid

Description

Significance of Organoboron Reagents in C–C Bond Formation

Organoboron reagents, particularly arylboronic acids, are most renowned for their role in carbon-carbon (C–C) bond formation. They are key participants in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl structures, polyolefins, and styrenes. unitectra.ch This palladium-catalyzed reaction offers significant advantages, including mild reaction conditions, high functional group tolerance, and the use of organoboron compounds that are generally stable, non-toxic, and environmentally benign compared to other organometallic reagents. nih.gov The versatility and reliability of this reaction have cemented the status of arylboronic acids as fundamental building blocks in the synthesis of complex organic molecules. chemimpex.com

Evolution of Boronic Acid Chemistry

The journey of boronic acid chemistry began in 1860, but its synthetic potential was not fully realized until the latter half of the 20th century. A landmark moment came in 1979 when Akira Suzuki and Norio Miyaura first reported the palladium-catalyzed cross-coupling of organoboron compounds with organic halides. nih.govcymitquimica.com This discovery, now known as the Suzuki-Miyaura reaction, revolutionized C–C bond formation and led to an explosion of research into the synthesis and application of boronic acids. researchgate.net Over the decades, the reaction has been refined with the development of more efficient catalysts, a broader substrate scope, and even more environmentally friendly conditions, such as using water as a solvent. nih.gov

Structural Features and Reactivity Modulations in Halogenated and Alkoxy-Substituted Phenylboronic Acids

The reactivity of a phenylboronic acid is significantly influenced by the electronic and steric properties of the substituents on the phenyl ring. These substituents can modulate the Lewis acidity of the boron atom and the kinetics of key steps in the catalytic cycle, such as transmetalation. wipo.int

Halogen Substituents (Chloro and Fluoro): Halogens like chlorine and fluorine are electron-withdrawing groups that primarily exert a negative inductive effect (-I). This effect increases the Lewis acidity of the boron center, which can influence the rate of transmetalation. wipo.int For a substituent at the meta position, the inductive effect is dominant. wipo.int The presence of multiple electron-withdrawing groups can enhance the reactivity of the boronic acid in certain coupling reactions. orgsyn.org

Alkoxy Substituents (Ethoxy): An ethoxy group is an electron-donating group through resonance (+R effect) but is also electron-withdrawing inductively (-I effect). When placed at the ortho position, its steric bulk can influence the conformation of the boronic acid group and potentially hinder its approach to the metal center in a catalytic cycle. wipo.int However, ortho-alkoxy groups can also form intramolecular hydrogen bonds, which can affect the compound's structure and properties. bldpharm.com

In the case of 3-Chloro-2-ethoxy-5-fluorophenylboronic acid , the combination of these substituents creates a unique electronic and steric profile. The electron-withdrawing chloro and fluoro groups at the meta and para positions relative to the boronic acid's point of attachment are expected to increase the boron atom's Lewis acidity. The ortho-ethoxy group introduces both steric hindrance and electronic effects that can further modulate its reactivity in cross-coupling reactions.

Scope of Research on 3-Chloro-2-ethoxy-5-fluorophenylboronic Acid

While a broad body of research exists for arylboronic acids in general, detailed studies focusing specifically on 3-Chloro-2-ethoxy-5-fluorophenylboronic acid are not widely represented in publicly accessible scientific literature. Its availability from commercial suppliers indicates its use as a building block in chemical synthesis. cymitquimica.com

Based on its structure, the compound is a highly functionalized intermediate designed for use in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The presence of chloro, fluoro, and ethoxy groups provides multiple points for potential modification and influences the electronic properties of the resulting biaryl compounds. This makes it a potentially valuable precursor for the synthesis of complex molecules in fields such as medicinal chemistry and materials science, where precise control over a molecule's electronic and steric properties is crucial for its function. chemimpex.com For example, similar polysubstituted phenylboronic acids are used as intermediates in the synthesis of agrochemicals and pharmaceuticals. google.com The specific substitution pattern suggests its utility in creating highly tailored molecular scaffolds that are not easily accessible from simpler starting materials.

Data Tables

Table 1: Properties of 3-Chloro-2-ethoxy-5-fluorophenylboronic acid

| Property | Value |

| CAS Number | 2121512-18-1 |

| Molecular Formula | C₈H₉BClFO₃ |

| Molecular Weight | 218.42 g/mol orgsyn.org |

| Synonyms | B-(3-Chloro-2-ethoxy-5-fluorophenyl)boronic acid cymitquimica.com |

Properties

IUPAC Name |

(3-chloro-2-ethoxy-5-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BClFO3/c1-2-14-8-6(9(12)13)3-5(11)4-7(8)10/h3-4,12-13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBJWNSRNFNCOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCC)Cl)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101221753 | |

| Record name | Boronic acid, B-(3-chloro-2-ethoxy-5-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101221753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-18-1 | |

| Record name | Boronic acid, B-(3-chloro-2-ethoxy-5-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(3-chloro-2-ethoxy-5-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101221753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 3 Chloro 2 Ethoxy 5 Fluorophenylboronic Acid

Fundamental Principles of Transmetalation in Palladium Catalysis

Transmetalation is a critical step in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. It involves the transfer of the organic group (in this case, the 3-chloro-2-ethoxy-5-fluorophenyl group) from the boron atom to the palladium(II) center. This process is preceded by the oxidative addition of an organic halide to the palladium(0) catalyst and is followed by reductive elimination to yield the final product and regenerate the catalyst.

Elucidation of Boronate Pathway Versus Oxo-Palladium Pathway

The precise mechanism of transmetalation can vary depending on the reaction conditions, particularly the nature of the base and solvent. Two primary pathways are generally considered for arylboronic acids:

The Boronate Pathway: This is the most widely accepted mechanism under basic conditions. The boronic acid (ArB(OH)₂) reacts with a base (e.g., hydroxide, alkoxide) to form a more nucleophilic boronate species (ArB(OH)₃⁻). This anionic boronate is believed to facilitate the transfer of the aryl group to the palladium center, often coordinated to the halide from the oxidative addition step. The increased electron density on the boron atom in the boronate form is thought to accelerate the transmetalation process.

The Oxo-Palladium Pathway: In this proposed pathway, a palladium-hydroxo complex ([LₙPd(Ar')(OH)]) is formed, which then reacts with the neutral boronic acid. The transfer of the aryl group from boron to palladium is thought to proceed through a cyclic transition state involving the palladium, boron, and oxygen atoms.

The operative pathway is influenced by factors such as the concentration and strength of the base. For a substituted arylboronic acid like 3-Chloro-2-ethoxy-5-fluorophenylboronic acid, the electronic effects of the chloro, ethoxy, and fluoro substituents would likely influence the Lewis acidity of the boron atom and, consequently, the ease of boronate formation.

Role of Base in Transmetalation Kinetics

The choice of base is critical and significantly impacts the rate and efficiency of the transmetalation step. The primary roles of the base in Suzuki-Miyaura coupling reactions include:

Activation of the Boronic Acid: As mentioned, the base converts the boronic acid to the more reactive boronate species. The strength of the base can influence the equilibrium concentration of the boronate.

Formation of Palladium-Hydroxo or -Alkoxo Complexes: The base can react with the palladium precursor to form active catalytic species.

Prevention of Protodeboronation: By consuming acidic protons in the reaction medium, the base can suppress the undesired side reaction of protodeboronation.

The kinetics of transmetalation are often dependent on the concentration of both the boronate and the palladium complex. The specific base used (e.g., carbonates, phosphates, hydroxides) can also influence the reaction by affecting the solubility of the reactants and intermediates.

Side Reactions and Degradation Pathways

In addition to the desired cross-coupling reaction, arylboronic acids can undergo several side reactions that can reduce the yield of the target product.

Protodeboronation Studies

Protodeboronation is a common side reaction where the carbon-boron bond is cleaved by a proton source, replacing the boronic acid group with a hydrogen atom. This leads to the formation of the corresponding arene (in this case, 1-chloro-2-ethoxy-5-fluorobenzene).

Factors Influencing Protodeboronation:

| Factor | Influence on Protodeboronation |

|---|---|

| Acidity | Increased acidity of the reaction medium generally promotes protodeboronation. |

| Temperature | Higher reaction temperatures can increase the rate of this side reaction. |

| Water Content | The presence of water can serve as a proton source. |

| Electronic Effects | Electron-withdrawing groups on the aryl ring can sometimes make the C-B bond more susceptible to cleavage. |

For 3-Chloro-2-ethoxy-5-fluorophenylboronic acid, the presence of three substituents with varying electronic properties would create a complex electronic environment that could influence its susceptibility to protodeboronation.

Oxidative Degradation Mechanisms

Arylboronic acids can be susceptible to oxidation, leading to the formation of phenols. This degradation can occur in the presence of oxidizing agents or even atmospheric oxygen, sometimes catalyzed by the palladium catalyst itself. The generally accepted mechanism involves the oxidation of the boronic acid to a peroxyboronic species, which then rearranges to form the corresponding phenol. The specific conditions that might lead to the oxidative degradation of 3-Chloro-2-ethoxy-5-fluorophenylboronic acid have not been reported.

Homocoupling Pathways

Homocoupling is another common side reaction that results in the formation of a symmetrical biaryl product (in this case, 3,3'-dichloro-2,2'-diethoxy-5,5'-difluorobiphenyl). This can occur through several pathways:

Reductive elimination from a diarylpalladium(II) intermediate: If two molecules of the boronic acid transmetalate to the palladium center, subsequent reductive elimination can lead to the homocoupled product.

Oxidative coupling: In the presence of an oxidant, the boronic acid can undergo oxidative homocoupling.

The choice of catalyst, ligands, and reaction conditions plays a crucial role in minimizing homocoupling. For instance, using an appropriate ratio of the coupling partners (aryl halide and boronic acid) can often suppress this unwanted side reaction.

Stereoelectronic Effects of Fluoro and Chloro Substituents on Arylboronic Acid Reactivity

The presence of both fluoro and chloro substituents on the phenyl ring of 3-Chloro-2-ethoxy-5-fluorophenylboronic acid significantly modulates its reactivity through a combination of inductive and resonance effects. Halogens are generally considered deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing nature (-I effect). However, they also possess a resonance electron-donating effect (+R effect) due to their lone pairs of electrons.

The fluoro group at the 5-position (para to the chloro group and meta to the boronic acid) and the chloro group at the 3-position (ortho to the boronic acid) exert strong inductive effects, which decrease the electron density of the aromatic ring. This reduction in electron density can influence the pKa of the boronic acid. nih.gov Electron-withdrawing groups tend to lower the pKa, making the boronic acid more acidic. nih.gov The increased acidity can be beneficial in certain reactions where the formation of a boronate species is a key step.

A reassessment of the effect of aryl substituents on the stability of arylboronic acids has shown a complex relationship. While electron-donating groups can accelerate protodeboronation (a common decomposition pathway), highly electron-deficient aromatic rings, such as those with multiple halogen substituents, can also be prone to rapid decomposition through different mechanisms. nih.gov This suggests that the combined electronic impact of the chloro and fluoro groups in 3-Chloro-2-ethoxy-5-fluorophenylboronic acid likely enhances its susceptibility to certain decomposition pathways under basic conditions, a critical consideration for reaction optimization. nih.gov

Influence of the Ethoxy Group on Reaction Selectivity and Rate

The ethoxy group at the 2-position (ortho to the boronic acid) introduces both steric and electronic effects that can profoundly influence the reactivity and selectivity of 3-Chloro-2-ethoxy-5-fluorophenylboronic acid. Electronically, the oxygen atom of the ethoxy group can donate electron density to the aromatic ring through resonance (+R effect), which can counteract the electron-withdrawing effects of the halogen substituents.

However, the steric bulk of the ethoxy group is often a more dominant factor in reactions involving the ortho-boronic acid group. This steric hindrance can impede the approach of the catalyst and the coupling partner to the boron center, potentially slowing down the rate of reaction. rsc.org In Suzuki-Miyaura reactions, ortho-substituted phenylboronic acids are known to exhibit different reactivity profiles compared to their meta- and para-substituted counterparts. beilstein-journals.org

The presence of an ortho-alkoxy group, such as the ethoxy group in this compound, can also lead to specific chelation effects. It has been observed in studies with ortho-methoxyphenylboronic acid that the oxygen atom can coordinate with the metal center of the catalyst in the transition state. nih.gov This chelation can influence the regioselectivity and atropselectivity of the coupling reaction. nih.gov Such an interaction could potentially stabilize the transition state and, in some cases, enhance the reaction rate, despite the steric hindrance. The interplay between steric hindrance and potential chelation effects makes the influence of the ortho-ethoxy group highly context-dependent.

Furthermore, ortho-alkoxy groups can influence the equilibrium between the boronic acid and its cyclic anhydride form, the boroxine. The formation of boroxines is a common dehydration process for boronic acids and can affect their effective concentration and reactivity in a given reaction.

Table 2: Potential Influences of the Ortho-Ethoxy Group

| Effect | Description | Potential Outcome on Reactivity |

|---|---|---|

| Steric Hindrance | The bulk of the ethoxy group can physically block access to the boronic acid moiety. | Decreased reaction rate. |

| Electronic Donation | The oxygen atom can donate electron density to the ring via resonance. | May increase electron density at the reaction center, potentially affecting transmetalation. |

Comparative Reactivity Studies with Related Substituted Boronic Acids

While specific comparative kinetic studies detailing the reactivity of 3-Chloro-2-ethoxy-5-fluorophenylboronic acid are not extensively available in the literature, its reactivity can be inferred by comparing it to other substituted arylboronic acids.

In general, the rate of Suzuki-Miyaura coupling reactions is sensitive to the steric environment around the boronic acid group. rsc.org Therefore, it can be anticipated that 3-Chloro-2-ethoxy-5-fluorophenylboronic acid would exhibit a lower reaction rate compared to less sterically hindered analogues such as 3-chloro-5-fluorophenylboronic acid. The absence of the ortho-ethoxy group in the latter would allow for easier access of the palladium catalyst to the boronic acid moiety.

When comparing with other ortho-substituted boronic acids, the electronic nature of the ortho-substituent becomes a key determinant of reactivity. For example, a comparative study involving ortho-methoxyphenylboronic acid and ortho-chlorophenylboronic acid showed different selectivity patterns, suggesting that the methoxy (B1213986) group can participate in metal chelation in the transition state, a pathway not available to the chloro analogue. nih.gov Given the structural similarity, the ethoxy group in 3-Chloro-2-ethoxy-5-fluorophenylboronic acid might also engage in similar chelation, leading to distinct reactivity and selectivity compared to an ortho-halogenated boronic acid.

Furthermore, the combined electron-withdrawing power of the chloro and fluoro groups would likely make this boronic acid more reactive in certain contexts than an arylboronic acid bearing only an ortho-ethoxy group without the halogen substituents. The electronic effects of substituents on the arylboronic acid can influence the equilibrium of the catalytic cycle in Suzuki-Miyaura reactions.

Table 3: Predicted Relative Reactivity in Suzuki-Miyaura Coupling

| Compound | Key Substituents | Predicted Relative Reactivity | Rationale |

|---|---|---|---|

| Phenylboronic acid | None | High | Unhindered, neutral electronics. |

| 3-Chloro-5-fluorophenylboronic acid | 3-Chloro, 5-Fluoro | Moderate to High | Electronically deactivated but sterically accessible. |

| 2-Ethoxyphenylboronic acid | 2-Ethoxy | Moderate | Steric hindrance from the ortho-ethoxy group. |

| 3-Chloro-2-ethoxy-5-fluorophenylboronic acid | 3-Chloro, 2-Ethoxy, 5-Fluoro | Low to Moderate | Significant steric hindrance from the ortho-ethoxy group, combined with electronic deactivation. |

Applications of 3 Chloro 2 Ethoxy 5 Fluorophenylboronic Acid in Advanced Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, most commonly between sp²-hybridized carbon atoms. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or pseudohalide. The reaction's tolerance of a wide range of functional groups and its generally mild conditions have made it a favored method for the synthesis of biaryls, polyolefins, and styrenes.

The subject of this article, 3-Chloro-2-ethoxy-5-fluorophenylboronic acid, possesses the necessary boronic acid functionality to participate as the organoboron partner in this reaction. The electronic and steric properties of the substituents on the phenyl ring—a chloro group, an ethoxy group, and a fluoro group—are expected to influence its reactivity and the properties of the resulting coupled products.

Palladium-Catalyzed C(sp²)-C(sp²) Coupling

The primary application of phenylboronic acids in Suzuki-Miyaura reactions is in the formation of biaryl structures through C(sp²)-C(sp²) bond formation. This is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

In a typical Suzuki-Miyaura reaction, 3-Chloro-2-ethoxy-5-fluorophenylboronic acid would be reacted with an aryl halide (e.g., aryl bromide, iodide, or chloride) or a pseudohalide (e.g., triflate) in the presence of a palladium catalyst and a base. The choice of halide or pseudohalide on the coupling partner is a key determinant of reactivity, generally following the trend I > Br > OTf > Cl. The reaction with aryl chlorides often requires more specialized and highly active catalyst systems.

A hypothetical reaction is presented in the table below, illustrating the expected products from the coupling of 3-Chloro-2-ethoxy-5-fluorophenylboronic acid with various aryl halides. The yields are speculative and would be dependent on the optimization of reaction conditions.

| Aryl Halide Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) | Expected Product |

| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 3-Chloro-2-ethoxy-5-fluoro-4'-methoxy-1,1'-biphenyl |

| 1-Iodonaphthalene | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane (B91453) | 1-(3-Chloro-2-ethoxy-5-fluorophenyl)naphthalene |

| 4-Chlorobenzonitrile | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH | 4'-(3-Chloro-2-ethoxy-5-fluorophenyl)benzonitrile |

This table is illustrative and does not represent published experimental data.

The synthesis of aryl-heteroaryl linkages is of significant interest, particularly in medicinal chemistry, as these motifs are common in biologically active molecules. 3-Chloro-2-ethoxy-5-fluorophenylboronic acid can be coupled with a variety of heteroaryl halides (e.g., bromopyridines, chloropyrimidines, iodothiophenes) to generate the corresponding heteroaromatic compounds. These reactions can sometimes be more challenging than couplings with simple aryl halides due to the potential for the heteroatom to coordinate with and deactivate the palladium catalyst.

The following table outlines potential heteroaryl cross-coupling reactions.

| Heteroaryl Halide | Catalyst System (Example) | Base (Example) | Solvent (Example) | Expected Product |

| 2-Bromopyridine | Pd(dppf)Cl₂ | Na₂CO₃ | DMF/Water | 2-(3-Chloro-2-ethoxy-5-fluorophenyl)pyridine |

| 5-Iodouracil | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 5-(3-Chloro-2-ethoxy-5-fluorophenyl)uracil |

| 2-Chlorobenzofuran | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 2-(3-Chloro-2-ethoxy-5-fluorophenyl)benzofuran |

This table is illustrative and does not represent published experimental data.

The choice of phosphine (B1218219) ligand is critical for the success of a Suzuki-Miyaura coupling reaction, particularly when dealing with less reactive coupling partners like aryl chlorides or sterically hindered substrates. Buchwald ligands, a class of bulky, electron-rich biaryl monophosphine ligands, have been instrumental in expanding the scope of palladium-catalyzed cross-coupling reactions. Ligands such as SPhos, XPhos, and RuPhos are known to promote efficient oxidative addition and reductive elimination steps in the catalytic cycle. For challenging couplings involving 3-Chloro-2-ethoxy-5-fluorophenylboronic acid, the use of such advanced ligands would likely be necessary to achieve high yields.

The efficiency of Suzuki-Miyaura reactions is highly dependent on the choice of solvent and the reaction temperature. Common solvents include ethereal solvents like 1,4-dioxane and THF, aromatic hydrocarbons such as toluene, and polar aprotic solvents like DMF and acetonitrile. Often, aqueous mixtures are used, as water can aid in the dissolution of the base and facilitate the transmetalation step. The reaction temperature is typically elevated, ranging from 60 °C to 120 °C, to ensure a reasonable reaction rate, although room-temperature couplings are possible with highly active catalyst systems. The optimal conditions for reactions with 3-Chloro-2-ethoxy-5-fluorophenylboronic acid would need to be determined experimentally.

Alkyl-Aryl Suzuki-Miyaura Coupling Investigations

While less common than C(sp²)-C(sp²) couplings, the Suzuki-Miyaura reaction can also be employed to form C(sp²)-C(sp³) bonds, coupling arylboronic acids with alkyl halides. These reactions are often more challenging due to the slower rate of oxidative addition of alkyl halides to the palladium center and the potential for β-hydride elimination from the alkyl group. The use of specialized ligands and reaction conditions is typically required. Investigations into the coupling of 3-Chloro-2-ethoxy-5-fluorophenylboronic acid with alkyl halides would be a valuable area of research to expand its synthetic utility.

Multi-Component Coupling Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, represent a highly efficient approach to molecular complexity. Arylboronic acids are valuable participants in palladium-catalyzed MCRs, often serving as the aryl source.

In a hypothetical multi-component reaction, 3-Chloro-2-ethoxy-5-fluorophenylboronic acid could be coupled with an alkyne and an organic halide. The palladium catalyst would orchestrate a cascade of events, including carbopalladation of the alkyne followed by a Suzuki-Miyaura-type cross-coupling with the boronic acid. The electronic nature of the substituents on the boronic acid can influence the efficiency of the transmetalation step. The electron-withdrawing nature of the chlorine and fluorine atoms on 3-Chloro-2-ethoxy-5-fluorophenylboronic acid could potentially enhance the rate of transmetalation, a key step in the catalytic cycle.

Table 1: Illustrative Example of a Hypothetical Three-Component Coupling

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst System | Product |

| Phenylacetylene | 1-Iodobenzene | 3-Chloro-2-ethoxy-5-fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1-(3-Chloro-2-ethoxy-5-fluorophenyl)-1,2-diphenylethene |

This table represents a hypothetical reaction based on established multi-component coupling principles.

Beyond Suzuki-Miyaura: Emerging Catalytic Transformations

While the Suzuki-Miyaura coupling is the most prominent reaction of boronic acids, their utility extends to a variety of other catalytic transformations.

Rhodium-Catalyzed Additions (e.g., to Enones and Aldehydes)

Rhodium catalysts can facilitate the 1,4-conjugate addition of arylboronic acids to α,β-unsaturated ketones (enones) or the 1,2-addition to aldehydes. These reactions provide a direct method for the formation of carbon-carbon bonds. The 3-Chloro-2-ethoxy-5-fluorophenyl group could be introduced into a variety of molecular frameworks using this methodology. The reaction typically proceeds in the presence of a rhodium(I) catalyst, often with a diene or phosphine ligand, in an aqueous or alcoholic solvent system. The specific substitution pattern of 3-Chloro-2-ethoxy-5-fluorophenylboronic acid would be installed to generate β-aryl ketones or secondary alcohols, respectively.

Aminative Suzuki-Miyaura Coupling (C-N-C linkage formation)

A recent innovation in cross-coupling chemistry is the aminative Suzuki-Miyaura coupling, which forges a C-N-C linkage by incorporating a formal nitrene insertion into the traditional Suzuki-Miyaura reaction. This three-component reaction couples an aryl halide, an arylboronic acid, and an amination reagent to form a diarylamine. This transformation allows for the synthesis of complex diarylamines from readily available starting materials. 3-Chloro-2-ethoxy-5-fluorophenylboronic acid could serve as the boronic acid component, reacting with an aryl halide and a source of nitrogen to yield a diarylamine bearing the sterically and electronically distinct 3-chloro-2-ethoxy-5-fluorophenyl moiety. The efficiency of such a reaction would be influenced by the choice of palladium catalyst, ligand, and amination reagent.

Applications in Palladium-Catalyzed C-O and C-S Bond Formations

The scope of palladium-catalyzed cross-coupling has expanded beyond C-C bond formation to include the construction of C-O and C-S bonds. While less common than their C-N coupling counterparts (Buchwald-Hartwig amination), methods for the coupling of arylboronic acids with phenols (for C-O bonds) and thiols (for C-S bonds) have been developed, often requiring copper co-catalysts. 3-Chloro-2-ethoxy-5-fluorophenylboronic acid could be employed in these reactions to synthesize diaryl ethers and diaryl thioethers, respectively. These motifs are prevalent in pharmaceuticals and materials science. The success of these couplings is highly dependent on the development of suitable ligand systems that can promote the desired reductive elimination from the palladium center.

Use as a Building Block in Complex Molecule Synthesis

The true value of a building block like 3-Chloro-2-ethoxy-5-fluorophenylboronic acid is demonstrated in its application to the synthesis of complex, highly functionalized molecules.

Construction of Poly-substituted Aromatic Systems

The synthesis of poly-substituted aromatic compounds often requires a strategic and sequential introduction of substituents. 3-Chloro-2-ethoxy-5-fluorophenylboronic acid is an excellent starting point for such endeavors. The boronic acid moiety can be used as a handle for a primary Suzuki-Miyaura coupling to introduce the substituted phenyl ring into a larger molecular scaffold. Subsequently, the remaining chloro and fluoro substituents can serve as sites for further functionalization through nucleophilic aromatic substitution or other cross-coupling reactions. The ethoxy group, with its steric bulk and electronic influence, can direct the regioselectivity of subsequent reactions.

Table 2: Potential Sequential Functionalization Strategy

| Step | Reaction Type | Reactants | Product |

| 1 | Suzuki-Miyaura Coupling | 3-Chloro-2-ethoxy-5-fluorophenylboronic acid, Aryl-Br | 3-Chloro-2-ethoxy-5-fluoro-1,1'-biphenyl |

| 2 | Nucleophilic Aromatic Substitution | Product from Step 1, NaOMe | 3-Chloro-2-ethoxy-5-methoxy-1,1'-biphenyl |

| 3 | Buchwald-Hartwig Amination | Product from Step 2, Amine, Pd catalyst | 3-(Dialkylamino)-2-ethoxy-5-methoxy-1,1'-biphenyl |

This table outlines a hypothetical synthetic sequence to demonstrate the utility of the subject compound as a scaffold for building molecular complexity.

Lack of Publicly Available Research Hinders Comprehensive Analysis of 3-Chloro-2-ethoxy-5-fluorophenylboronic Acid

Despite significant interest in the applications of substituted phenylboronic acids in various fields of chemical research, a thorough review of scientific literature and patent databases reveals a notable absence of detailed studies on 3-Chloro-2-ethoxy-5-fluorophenylboronic acid. While this compound is available from several chemical suppliers, indicating its potential utility in synthesis, there is a distinct lack of published research detailing its specific applications in advanced organic synthesis and medicinal chemistry.

Efforts to gather information on the synthesis of advanced synthetic intermediates using this particular boronic acid, its role in the rational design of lead compounds, or its use as a precursor for bioactive molecules, including anti-cancer agents, have not yielded any specific research findings. The scientific community has extensively documented the utility of various other substituted phenylboronic acids in these areas; however, 3-Chloro-2-ethoxy-5-fluorophenylboronic acid remains largely uncharacterized in the public domain.

Consequently, a detailed article on its specific contributions to advanced organic synthesis and medicinal chemistry, as outlined in the requested structure, cannot be generated at this time. The creation of such an article would necessitate access to proprietary research or future studies that focus on the unique properties and applications of this compound.

Derivatization and Analogues of 3 Chloro 2 Ethoxy 5 Fluorophenylboronic Acid

Synthesis and Reactivity of Boronic Esters (e.g., Pinacol (B44631), Neopentyl, Catechol Esters)

Boronic esters are the most common derivatives of boronic acids, formed by a condensation reaction between the boronic acid and a diol. This transformation is typically achieved by heating the two components in a suitable solvent with azeotropic removal of water. For 3-chloro-2-ethoxy-5-fluorophenylboronic acid, this process yields stable and easily handleable reagents for cross-coupling. rsc.org

The synthesis of its pinacol ester, for instance, would involve reacting the parent boronic acid with pinacol. Similarly, neopentyl glycol and catechol can be used to generate the corresponding neopentyl and catechol esters. These esters are valuable in Suzuki-Miyaura coupling reactions due to their stability, solubility in organic solvents, and often crystalline nature, which facilitates purification. rsc.orgorganic-chemistry.org

The general synthesis methods for these esters are well-established and include:

Dehydrative Esterification: Direct reaction with the diol, often with azeotropic removal of water.

Miyaura Borylation: A palladium-catalyzed reaction of an aryl halide with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004), which can synthesize the pinacol ester directly. rsc.orgmdpi.com

From Organometallic Reagents: Trapping an organolithium or Grignard reagent with a boric ester, followed by hydrolysis, is a primary route to the boronic acid itself, which is then esterified. rsc.org

The reactivity of these esters in cross-coupling is influenced by the diol used. The Lewis acidity of the boron center is modulated by the electronic properties of the diol, which in turn affects the rate of transmetalation, a key step in the catalytic cycle. nih.gov

Table 1: Common Boronic Esters and Their Diol Precursors

| Ester Name | Diol Precursor | Key Characteristics |

|---|---|---|

| Pinacol Ester | Pinacol | High stability, crystalline, widely used. |

| Neopentyl Ester | Neopentyl Glycol | Often stable, used as an alternative to pinacol. |

| Catechol Ester | Catechol | Electron-deficient, can lead to increased reactivity. nih.gov |

A significant advantage of converting 3-chloro-2-ethoxy-5-fluorophenylboronic acid to its ester derivatives is the enhancement in stability. Boronic acids can be prone to decomposition pathways such as protodeboronation (loss of the boronic acid group) and trimerization to form boroxines. wikipedia.orgdigitellinc.com Esterification, particularly with sterically hindered diols like pinacol, protects the boron center, mitigating these degradation pathways. mdpi.comdigitellinc.com

This increased stability has practical benefits for purification and handling. Unlike many boronic acids, which can be challenging to purify via silica (B1680970) gel chromatography, pinacol and other boronic esters are generally stable on silica gel. organic-chemistry.orgdigitellinc.com This allows for straightforward purification, ensuring high-purity reagents for subsequent reactions. Furthermore, many boronic esters are free-flowing, crystalline solids that are stable to air and moisture, making them easier to store and handle on the benchtop compared to their parent acids. mdpi.comnih.gov

The relative reactivity of boronic acids and their esters in cross-coupling reactions is a subject of detailed study. Generally, the conversion of the boronic acid to an ester reduces the Lewis acidity of the boron atom, which can lead to a decrease in reactivity. rsc.org The transmetalation step of the Suzuki-Miyaura reaction is often considered to proceed more readily with the boronic acid.

Reaction Conditions: Under anhydrous conditions, certain boronic esters, when used with specific bases like potassium trimethylsilanolate (TMSOK), can lead to significantly faster and higher-yielding reactions compared to boronic acids under aqueous conditions. orgsyn.org

Reactivity Tuning: The choice of diol can tune the ester's reactivity. Electron-deficient esters, such as those derived from catechol, can exhibit increased reactivity compared to the parent boronic acid. nih.gov Conversely, sterically hindered esters may react more slowly. nih.gov

Ultimately, the choice between using 3-chloro-2-ethoxy-5-fluorophenylboronic acid or one of its ester derivatives depends on the specific requirements of the reaction, including the stability of the coupling partners and the desired reaction conditions.

Exploration of Organotrifluoroborate Salts as Coupling Partners

An important class of boronic acid derivatives is the organotrifluoroborate salts. For 3-chloro-2-ethoxy-5-fluorophenylboronic acid, the corresponding potassium trifluoroborate salt (e.g., K[(3-Cl-2-EtO-5-F-Ph)BF3]) serves as a highly stable and versatile coupling partner. These salts are typically prepared by treating the boronic acid with potassium hydrogen fluoride (B91410) (KHF2). wikipedia.orgchem-station.com They are valued for their exceptional stability to air and moisture, often existing as crystalline solids that are easy to handle and store indefinitely. wikipedia.orgchem-station.com

The high stability of organotrifluoroborates stems from the tetracoordinate, anionic nature of the boron atom. chem-station.com Unlike the electron-deficient, trigonal planar boronic acid, the boron in a trifluoroborate salt is coordinatively saturated, rendering it less susceptible to oxidative degradation or protodeboronation. ed.ac.ukresearchgate.net

A key feature of their use in cross-coupling reactions is the concept of "slow release". ed.ac.uku-tokyo.ac.jpnih.gov Under the basic, aqueous conditions of a Suzuki-Miyaura reaction, the trifluoroborate salt undergoes slow hydrolysis to release the active boronic acid species in situ. wikipedia.orgacs.org The rate of this hydrolysis can be geared to match the rate of the catalytic turnover. This ensures that the concentration of the reactive, and potentially unstable, boronic acid in the reaction mixture remains low at any given time. ed.ac.ukresearchgate.net This controlled release is crucial for minimizing side reactions and is particularly beneficial when dealing with sensitive substrates.

The slow, controlled release of the boronic acid from its trifluoroborate precursor is highly effective at suppressing common side reactions that plague Suzuki-Miyaura couplings. The most significant of these is protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to the formation of a hydro-dehalogenated arene byproduct and reducing the yield of the desired cross-coupled product. wikipedia.orged.ac.uk By keeping the boronic acid concentration low, the rate of this undesired pathway is minimized.

Similarly, oxidative homocoupling of the boronic acid, which leads to the formation of symmetrical biaryl impurities, is also suppressed. ed.ac.ukresearchgate.net Therefore, using the potassium trifluoroborate salt of 3-chloro-2-ethoxy-5-fluorophenylboronic acid can lead to cleaner reactions and higher yields of the desired biaryl product, especially in complex syntheses or with challenging substrates. ed.ac.uku-tokyo.ac.jp

Development of Hybrid Boron-Containing Reagents

To further expand the utility and control over boronic acid chemistry, "hybrid" reagents have been developed that combine the features of a stable protecting group with other functionalities. A prime example is the use of N-methyliminodiacetic acid (MIDA) to form MIDA boronates.

The MIDA boronate of 3-chloro-2-ethoxy-5-fluorophenylboronic acid would be a tricyclic, tetracoordinate boron species. These derivatives are exceptionally stable, crystalline, and compatible with a wide range of anhydrous reaction conditions, including silica gel chromatography. nih.gov

The key feature of MIDA boronates is their orthogonality to other boron reagents. They are stable under the anhydrous conditions typically used for Suzuki-Miyaura coupling of other boronic acids or esters. However, they can be readily deprotected using mild aqueous base to release the free boronic acid. nih.govresearchgate.net This stability and controlled cleavage allow MIDA boronates to be used in iterative cross-coupling (ICC) strategies. In such a sequence, a molecule containing both a halide and a MIDA boronate can first undergo cross-coupling at the halide position, leaving the MIDA boronate intact. Subsequently, the MIDA group can be removed, and a second cross-coupling can be performed at the newly revealed boronic acid site. nih.govrsc.org

MIDA can also function as a directing group, enabling C-H functionalization at positions meta to the boron atom, further expanding the synthetic possibilities. rsc.org These "hybrid" reagents, therefore, represent a sophisticated tool for the controlled and sequential construction of complex molecular architectures.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 3-Chloro-2-ethoxy-5-fluorophenylboronic acid |

| Bis(pinacolato)diboron |

| Potassium hydrogen fluoride |

Structure-Reactivity Relationships in 3-Chloro-2-ethoxy-5-fluorophenylboronic Acid Derivatives

The reactivity of 3-chloro-2-ethoxy-5-fluorophenylboronic acid and its derivatives is intricately linked to the electronic and steric environment of the boronic acid moiety. The substituents on the phenyl ring—chlorine, ethoxy, and fluorine—exert distinct effects that collectively determine the compound's behavior in chemical reactions, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Electronic Effects:

The electronic nature of the substituents on the aromatic ring plays a crucial role in modulating the Lewis acidity of the boron atom and the nucleophilicity of the organic group attached to it.

Fluorine and Chlorine Substituents: The fluorine atom at the 5-position and the chlorine atom at the 3-position are electron-withdrawing groups. Their presence increases the Lewis acidity of the boronic acid. nih.gov This enhanced acidity can influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. Generally, electron-withdrawing groups can facilitate the formation of the boronate species, which is a key step in the reaction mechanism. organic-chemistry.org

Ethoxy Substituent: The ethoxy group at the 2-position is an electron-donating group through resonance, which can counteract the electron-withdrawing effects of the halogens to some extent. The interplay of these opposing electronic effects can lead to a nuanced reactivity profile.

Steric Effects:

The ethoxy group at the ortho-position (2-position) relative to the boronic acid functionality introduces significant steric hindrance. This steric bulk can have a profound impact on the compound's reactivity.

Influence on Suzuki-Miyaura Coupling: In the context of Suzuki-Miyaura coupling, the ortho-ethoxy group can hinder the approach of the palladium catalyst to the boronic acid moiety. This steric hindrance may slow down the rate of transmetalation, a critical step in the catalytic cycle. researchgate.net However, ortho-alkoxy substituents can also influence the solid-state structure of phenylboronic acids, sometimes leading to the formation of monomeric structures instead of the typical dimeric arrangements, which could potentially affect their reactivity. rsc.org

Hypothetical Derivatives and Their Predicted Reactivity:

To further illustrate the structure-reactivity relationships, we can consider several hypothetical derivatives of 3-chloro-2-ethoxy-5-fluorophenylboronic acid and predict their reactivity based on established principles.

Derivative 2: Replacement of the Ethoxy Group with a Methoxy (B1213986) Group (3-Chloro-5-fluoro-2-methoxyphenylboronic acid): Replacing the ethoxy group with a smaller methoxy group would slightly reduce the steric hindrance, which could lead to a modest increase in reaction rates compared to the parent compound. The electronic effect would be very similar. Studies on ortho-alkoxyphenylboronic acids have shown that even subtle changes in the alkoxy group can influence crystal packing and intermolecular interactions. rsc.org

Derivative 3: Isomeric Variation (e.g., 2-Chloro-3-ethoxy-5-fluorophenylboronic acid): Moving the chloro and ethoxy groups to different positions would significantly alter both the electronic and steric landscape. For example, placing the chloro group at the ortho position and the ethoxy group at the meta position would introduce a strong electron-withdrawing group ortho to the boronic acid, which could have a complex effect on reactivity, potentially being influenced by intramolecular interactions.

Interactive Data Table: Predicted Effects of Substituent Modifications on Reactivity

| Derivative | Modification from Parent Compound | Predicted Effect on Steric Hindrance | Predicted Electronic Effect | Predicted Impact on Suzuki Coupling Rate |

| Parent Compound | 3-Chloro-2-ethoxy-5-fluorophenylboronic acid | High | Balanced electron-withdrawing and -donating | Moderate |

| Derivative 1 | Removal of 2-ethoxy group | Low | Increased electron-withdrawing character | Increase |

| Derivative 2 | 2-ethoxy replaced with 2-methoxy | Slightly Reduced | Similar to parent | Slight Increase |

| Derivative 3 | Isomer: 2-Chloro-3-ethoxy-5-fluorophenylboronic acid | Moderate (ortho-chloro) | Stronger electron-withdrawing effect near boron | Potentially complex effects |

Research Findings on Substituted Phenylboronic Acids:

While specific studies on 3-chloro-2-ethoxy-5-fluorophenylboronic acid are limited, extensive research on substituted phenylboronic acids provides a solid framework for understanding its reactivity. The Hammett equation has been used to correlate the electronic effects of meta- and para-substituents with the stability constants of boronic acid esters. acs.org However, ortho-substituted compounds often deviate from these correlations due to steric effects and the potential for intramolecular hydrogen bonding. researchgate.net For instance, the presence of an ortho-substituent can influence the formation of dimeric structures in the solid state, which in turn can affect their reactivity in solution.

The synthesis of substituted phenylboronic acids is commonly achieved through methods such as the reaction of a Grignard reagent with a trialkyl borate (B1201080), followed by hydrolysis. chemicalbook.com The choice of starting materials and reaction conditions allows for the introduction of a wide variety of substituents onto the phenyl ring, enabling the systematic study of structure-reactivity relationships.

Computational and Theoretical Studies on 3 Chloro 2 Ethoxy 5 Fluorophenylboronic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Table 1: Predicted General Structural Parameters for 3-Chloro-2-ethoxy-5-fluorophenylboronic Acid (Hypothetical)

| Parameter | Predicted Value Range | Influence of Substituents |

| C-B Bond Length | 1.55 - 1.57 Å | Electron-withdrawing groups can slightly shorten this bond. |

| B-O Bond Lengths | 1.36 - 1.38 Å | Generally consistent across different boronic acids. |

| C-Cl Bond Length | 1.73 - 1.75 Å | Typical for an aryl chloride. |

| C-F Bond Length | 1.34 - 1.36 Å | Typical for an aryl fluoride (B91410). |

| C-O (ethoxy) Bond Length | 1.36 - 1.38 Å | Standard for an aryl ether. |

| O-B-O Bond Angle | ~118° - 120° | Close to the ideal 120° for sp2 hybridization. |

| C-C-B Bond Angle | ~120° | Influenced by steric effects of adjacent substituents. |

The electronic structure would be characterized by the interplay of the electron-donating ethoxy group and the electron-withdrawing chloro and fluoro groups. This would create a complex distribution of electron density on the aromatic ring, which would be crucial for its reactivity.

Vibrational and Electronic Spectroscopy Simulations (FT-IR, Raman, UV-Vis)

Simulations of the vibrational and electronic spectra for 3-Chloro-2-ethoxy-5-fluorophenylboronic acid have not been specifically reported. However, based on studies of similar halogenated and substituted phenylboronic acids, general predictions can be made. semanticscholar.org

FT-IR and Raman Spectroscopy: The calculated vibrational spectra would be expected to show characteristic peaks for the various functional groups.

Table 2: Predicted Characteristic Vibrational Frequencies for 3-Chloro-2-ethoxy-5-fluorophenylboronic Acid (Hypothetical)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (boronic acid) | Stretching | 3200 - 3600 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (ethoxy) | Stretching | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1400 - 1600 |

| B-O | Stretching | 1310 - 1380 |

| C-F | Stretching | 1100 - 1300 |

| C-Cl | Stretching | 600 - 800 |

| B-OH | Bending | 800 - 900 |

UV-Vis Spectroscopy: The electronic spectrum would likely exhibit absorption bands in the ultraviolet region, corresponding to π-π* transitions within the phenyl ring. The positions and intensities of these bands would be modulated by the substituents. The ethoxy group might cause a slight red shift (bathochromic shift), while the halogens could have a more complex influence.

Mechanistic Modeling of Transmetalation and Catalytic Cycles

There is no specific mechanistic modeling of transmetalation involving 3-Chloro-2-ethoxy-5-fluorophenylboronic acid in the current literature. Transmetalation is a key step in Suzuki-Miyaura coupling reactions, where the organic group from the boronic acid is transferred to a palladium catalyst. The rate and efficiency of this step are highly dependent on the electronic and steric properties of the boronic acid.

Analysis of Substituent Effects on Aromaticity and Reactivity

A formal analysis of substituent effects on the aromaticity and reactivity of 3-Chloro-2-ethoxy-5-fluorophenylboronic acid has not been published. The aromaticity of the phenyl ring is expected to be largely retained, although the substituents will polarize the π-electron system.

The reactivity of the molecule in, for example, Suzuki-Miyaura coupling, will be a composite of the electronic and steric effects of the substituents:

Electronic Effects: The chloro and fluoro groups are inductively electron-withdrawing but can be weakly π-donating. The ethoxy group is a strong π-donor and weakly σ-withdrawing. The net effect of these groups on the electron density of the carbon atom attached to the boron will influence the rate of transmetalation.

Steric Effects: The ethoxy group in the ortho position to the boronic acid presents a significant steric hindrance. This could influence the equilibrium of the boronic acid with its boroxime trimer and affect the rate of reaction with a bulky palladium catalyst.

Prediction of Reaction Pathways and Transition States

Specific predictions of reaction pathways and transition states for reactions involving 3-Chloro-2-ethoxy-5-fluorophenylboronic acid are not available. Computational chemistry could be used to model potential reaction pathways, such as the Suzuki-Miyaura coupling. This would involve calculating the energies of reactants, intermediates, transition states, and products for the key steps of oxidative addition, transmetalation, and reductive elimination. Such studies would provide valuable insights into the reaction mechanism and help in optimizing reaction conditions.

Advanced Analytical Techniques for Research on 3 Chloro 2 Ethoxy 5 Fluorophenylboronic Acid and Its Transformations

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for monitoring the progress of reactions involving 3-Chloro-2-ethoxy-5-fluorophenylboronic acid and for assessing the purity of the final product. This method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). sielc.com

For boronic acids, reversed-phase HPLC is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase. The separation of 3-Chloro-2-ethoxy-5-fluorophenylboronic acid from starting materials, intermediates, and byproducts can be achieved by carefully selecting the column and optimizing the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with acidic modifiers. sielc.com By injecting aliquots of a reaction mixture at various time points, the consumption of reactants and the formation of products can be tracked, allowing for precise determination of reaction completion. For purity assessment, the area of the peak corresponding to 3-Chloro-2-ethoxy-5-fluorophenylboronic acid is compared to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) sielc.com |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min sielc.com |

| Detection | UV at 254 nm |

| Column Temp. | 30 °C |

| Injection Vol. | 5 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is paramount for the unambiguous identification of reaction products and the quantification of low-level impurities. As the separated components elute from the LC column, they are ionized (e.g., via electrospray ionization, ESI) and their mass-to-charge ratios (m/z) are determined by the mass spectrometer.

For transformations involving 3-Chloro-2-ethoxy-5-fluorophenylboronic acid, LC-MS can confirm the molecular weight of the desired product and help identify any side products by their mass. Often, boronic acids can be challenging to analyze due to the formation of dehydration products (boroxines) or solvent adducts. rsc.org Optimized LC-MS methods can minimize these issues. rsc.org For highly sensitive quantification, such as tracking trace impurities, Multiple Reaction Monitoring (MRM) can be employed, offering lower limits of quantitation, sometimes in the pg/mL range for boronic acids. sciex.com

Table 2: Example LC-MS Parameters for Product Identification

| Parameter | Setting |

| LC System | UPLC/HPLC System |

| Column | Acquity BEH C18 (or similar) rsc.org |

| Mobile Phase | 10 mM Ammonium Acetate and Acetonitrile rsc.org |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode sciex.com |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | 100 - 800 m/z |

| Expected Ion [M-H]⁻ | ~217.0 m/z for 3-Chloro-2-ethoxy-5-fluorophenylboronic acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹¹B, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of 3-Chloro-2-ethoxy-5-fluorophenylboronic acid and its derivatives. It provides detailed information about the chemical environment of specific nuclei within the molecule.

¹H NMR: Proton NMR reveals the number and types of hydrogen atoms. For 3-Chloro-2-ethoxy-5-fluorophenylboronic acid, one would expect to see signals for the aromatic protons, the ethoxy group's methylene (-CH₂-) and methyl (-CH₃) protons, and the acidic protons of the boronic acid group (-B(OH)₂), which are often broad or may exchange with solvent.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for confirmation of the carbon framework.

¹¹B NMR: Boron-11 NMR is specific for the boron atom and is highly informative for boronic acids. The chemical shift and signal shape can confirm the presence and coordination state of the boron center.

¹⁹F NMR: Fluorine-19 NMR is used to analyze the fluorine-containing part of the molecule. For this compound, a single signal would be expected, and its coupling to nearby protons (¹H) can further confirm the substitution pattern on the aromatic ring.

The combination of these NMR experiments allows for the complete and unambiguous assignment of the molecule's structure.

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Analysis

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. rsc.org A method that takes 15-20 minutes on an HPLC system can often be completed in 1-3 minutes using UPLC, making it ideal for high-throughput screening of reaction conditions or analyzing large numbers of samples. rsc.org The enhanced resolution allows for the separation of closely related impurities that might co-elute in an HPLC run. A UPLC-MS method was developed for the high-throughput analysis of a broad range of boronic acids, achieving a run time of just one minute. rsc.org

X-Ray Diffraction for Solid-State Structure Determination of Key Intermediates or Products

X-ray diffraction, specifically single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While NMR confirms the chemical connectivity, X-ray diffraction reveals the exact bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) in the solid state. mdpi.comnih.gov If 3-Chloro-2-ethoxy-5-fluorophenylboronic acid, or a key intermediate or product derived from it, can be crystallized, this technique can provide invaluable information about its conformation and packing in the crystal lattice. This is particularly useful for understanding the structure of complex products or for studying how molecules interact with each other in a solid form. mdpi.comnih.gov

Emerging Research Directions and Future Perspectives

Sustainable Synthetic Routes to 3-Chloro-2-ethoxy-5-fluorophenylboronic Acid

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research into the synthesis of 3-Chloro-2-ethoxy-5-fluorophenylboronic acid is anticipated to focus on sustainability. Traditional multi-step syntheses of highly substituted phenylboronic acids often involve harsh reagents and generate significant waste. Emerging strategies aim to mitigate these issues. One promising avenue is the use of greener solvents and one-pot methodologies that combine borylation and cross-coupling reactions. rsc.org Research in this area could lead to more efficient and environmentally friendly production of this valuable building block.

Key areas for future investigation include:

Catalyst Development: The design of highly active and selective catalysts, potentially based on earth-abundant metals, to facilitate the direct C-H borylation of the corresponding chloro-ethoxy-fluoro-benzene precursor.

Solvent Selection: The exploration of bio-based solvents or aqueous reaction media to replace traditional organic solvents.

Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov

A comparative analysis of potential synthetic routes is presented in the table below, highlighting the advantages of a future sustainable approach.

| Parameter | Traditional Route | Potential Sustainable Route |

| Starting Materials | Multi-step from simpler aromatics | Direct functionalization of a substituted benzene |

| Solvents | Anhydrous organic solvents (e.g., THF, Toluene) | Water, ethanol, or other green solvents rsc.org |

| Catalyst | Stoichiometric strong bases and palladium complexes | Recyclable heterogeneous catalysts |

| Energy Input | Prolonged heating or cryogenic conditions | Microwave irradiation or ambient temperature reactions |

| Waste Generation | High, including organometallic and salt byproducts | Minimized through atom economy principles iitg.ac.in |

Flow Chemistry Applications for Synthesis and Transformations

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, scalability, and process control. acs.org The application of flow chemistry to the synthesis and subsequent transformations of 3-Chloro-2-ethoxy-5-fluorophenylboronic acid represents a significant future research direction. Continuous-flow reactors can enable the safe handling of reactive intermediates and provide precise control over reaction parameters, leading to higher yields and purities. mdpi.com

Future research in this area is expected to focus on:

Integrated Synthesis: The development of integrated flow systems that combine the synthesis of the boronic acid with its immediate use in a subsequent Suzuki-Miyaura coupling reaction. rsc.org

Miniaturization and Automation: The use of microreactors for high-throughput screening of reaction conditions and automated optimization of synthetic protocols.

Catalyst Immobilization: The design of packed-bed reactors containing immobilized palladium catalysts for continuous cross-coupling reactions, allowing for easy catalyst recovery and reuse. mdpi-res.com

The table below illustrates the potential improvements offered by flow chemistry for the Suzuki-Miyaura coupling of 3-Chloro-2-ethoxy-5-fluorophenylboronic acid with a hypothetical aryl bromide.

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours | Minutes mdpi.com |

| Yield | Variable, often moderate to high | Consistently high |

| Purity | Requires extensive purification | Higher, with fewer byproducts |

| Safety | Handling of pyrophoric reagents in large quantities | In-situ generation and immediate consumption of reactive species |

| Scalability | Limited by reactor size | Easily scalable by extending reaction time |

Green Chemistry Approaches in Organoboron Coupling Reactions

The principles of green chemistry are increasingly influencing the design of chemical processes. nih.gov For coupling reactions involving 3-Chloro-2-ethoxy-5-fluorophenylboronic acid, future research will likely prioritize the development of more sustainable protocols. This includes the use of water as a reaction medium, the development of ligand-free catalytic systems, and the recycling of catalysts. scispace.com

Prospective research areas in green chemistry for this compound include:

Aqueous Suzuki-Miyaura Coupling: Optimization of reaction conditions to perform cross-coupling reactions in water, potentially with the aid of surfactants to overcome solubility issues. rsc.org

Ligand-Free Catalysis: The investigation of palladium catalysts that are active without the need for expensive and often air-sensitive phosphine (B1218219) ligands.

Heterogeneous Catalysis: The use of palladium nanoparticles supported on various materials (e.g., activated carbon, metal-organic frameworks) as recyclable catalysts for cross-coupling reactions. mdpi.com

Development of Novel Catalytic Systems for Challenging Substrate Combinations

While the Suzuki-Miyaura coupling is a powerful tool, challenging substrate combinations can lead to low yields and side reactions. The unique electronic and steric properties of 3-Chloro-2-ethoxy-5-fluorophenylboronic acid may require the development of novel catalytic systems for its efficient coupling with sterically hindered or electronically deactivated partners.

Future research will likely focus on:

Advanced Palladium Catalysts: The design of palladium complexes with novel ligands that can promote the coupling of sterically demanding substrates. nih.gov

Nickel Catalysis: The exploration of nickel-based catalysts as a more abundant and potentially more reactive alternative to palladium for certain cross-coupling reactions. rsc.org

Photoredox Catalysis: The application of photoredox catalysis to enable novel reaction pathways and the coupling of previously incompatible partners under mild conditions.

The table below outlines potential catalytic systems for challenging couplings involving 3-Chloro-2-ethoxy-5-fluorophenylboronic acid.

| Catalyst Type | Target Substrate Class | Potential Advantages |

| Palladium-N-Heterocyclic Carbene (NHC) Complexes | Sterically hindered aryl chlorides | High thermal stability and activity |

| Nickel(II)/Ligand Systems | Heteroaryl halides | Lower cost and unique reactivity profiles |

| Dual Photoredox/Palladium Catalysis | Substrates with sensitive functional groups | Mild reaction conditions and high functional group tolerance |

Exploration of New Applications in Materials Science and Functional Molecules

The incorporation of fluorine and chlorine atoms, along with an ethoxy group, into a phenylboronic acid scaffold suggests that derivatives of 3-Chloro-2-ethoxy-5-fluorophenylboronic acid could have interesting applications in materials science and the development of functional molecules.

Potential areas of exploration include:

Organic Electronics: The synthesis of novel conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the resulting materials can be tuned by the specific substitution pattern of the boronic acid. aip.orgresearchgate.net

Fluorescent Probes: The design of fluorescent sensors for the detection of biologically relevant molecules. Phenylboronic acids are known to interact with diols, such as those found in saccharides, which can be exploited for sensing applications. science.govrsc.org

Liquid Crystals: The synthesis of new liquid crystalline materials with unique phase behaviors and electro-optical properties.

Advanced Structure-Activity Relationship Studies for Biomedical Applications

Phenylboronic acids are increasingly being investigated for their potential in medicinal chemistry. acs.org The specific substitution pattern of 3-Chloro-2-ethoxy-5-fluorophenylboronic acid makes it an interesting candidate for incorporation into biologically active molecules. Advanced structure-activity relationship (SAR) studies will be crucial in elucidating the potential of its derivatives as therapeutic agents. nbinno.comoncodesign-services.com

Future research in this domain could involve:

Enzyme Inhibition: The design and synthesis of derivatives as potential inhibitors of enzymes implicated in various diseases. The substituents on the phenyl ring can be systematically varied to optimize binding affinity and selectivity. researchgate.net

Drug Delivery: The development of boronic acid-functionalized polymers or nanoparticles for targeted drug delivery. The boronic acid moiety can be used to target specific tissues or cells that overexpress certain cell surface glycans. japsonline.com

Computational Modeling: The use of computational methods to predict the biological activity of derivatives and to guide the design of new compounds with improved pharmacological profiles. nih.gov

The following table illustrates a hypothetical SAR study for a series of enzyme inhibitors derived from 3-Chloro-2-ethoxy-5-fluorophenylboronic acid, where a variable group 'R' is introduced via cross-coupling.

| Compound | 'R' Group | Hypothetical IC50 (nM) | Comments |

| 1a | -H | 500 | Baseline activity |

| 1b | -CH3 | 350 | Increased lipophilicity may enhance binding |

| 1c | -OH | 750 | Introduction of a polar group may be unfavorable |

| 1d | -NH2 | 200 | Potential for additional hydrogen bonding interactions |

| 1e | -COOH | 150 | Carboxylate may form a key salt bridge with the enzyme active site |

Q & A

Basic: What are the standard synthetic routes for preparing 3-Chloro-2-ethoxy-5-fluorophenylboronic acid, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves:

- Step 1: Halogenation of a substituted benzene precursor (e.g., 3-chloro-2-ethoxy-5-fluorobenzene) followed by boronation using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis (Suzuki-Miyaura coupling conditions).

- Step 2: Hydrolysis of the pinacol ester intermediate to yield the boronic acid.

Purity Optimization: - Use column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol-water mixtures.

- Monitor reaction progress via TLC or HPLC, and confirm purity using and NMR spectroscopy to detect residual byproducts .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- NMR to confirm substitution patterns (e.g., integration ratios for ethoxy and aromatic protons).

- NMR to verify fluorination at the 5-position (typical δ: -110 to -120 ppm).

- NMR to confirm boronic acid formation (δ: 28–32 ppm).

- Mass Spectrometry (HRMS): Use ESI or MALDI-TOF for molecular ion confirmation.

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Advanced: How can crystallographic data resolve ambiguities in the compound’s structural conformation?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD): Grow crystals via slow evaporation in acetonitrile or DMSO.

- Data Refinement: Use SHELXL (for small-molecule refinement) to model thermal displacement parameters and hydrogen bonding. For ambiguous electron density (e.g., ethoxy group orientation), employ twin refinement or restraints on bond distances/angles .

- Validation Tools: Check R-factors (<5%) and CCDC deposition for cross-comparison with similar boronic acids.

Advanced: How should researchers address contradictory solubility data in polar vs. non-polar solvents?

Methodological Answer:

- Controlled Experiments: Measure solubility in DMSO, THF, and water at 25°C using gravimetric or UV-vis methods.

- Data Reconciliation: Consider boronic acid dimerization in apolar solvents (e.g., toluene) vs. monomeric forms in polar solvents.

- DFT Calculations: Model solvation energies (e.g., COSMO-RS) to predict solvent interactions.

- Reference Similar Systems: Compare with solubility trends for 3-chloro-5-fluorophenylboronic acid derivatives .

Advanced: What safety protocols are essential for handling this compound, given its reactivity?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Reactivity Mitigation: Avoid exposure to moisture (boronic acids hydrolyze to boroxines) and strong oxidizers.

- Waste Disposal: Neutralize with aqueous NaOH (pH >10) before disposal, following institutional guidelines for halogenated waste .

Advanced: How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Transition State Modeling: Use Gaussian or ORCA to model Suzuki-Miyaura coupling steps (e.g., Pd oxidative addition with aryl halides).

- Solvent Effects: Include implicit solvent models (e.g., PCM) to simulate reaction kinetics in THF or DMF .

Advanced: How to troubleshoot low yields in Suzuki-Miyaura couplings using this boronic acid?

Methodological Answer:

- Catalyst Screening: Test Pd(PPh₃)₄, PdCl₂(dppf), or SPhos ligands for improved turnover.

- Oxygen Sensitivity: Degas solvents (THF, dioxane) with N₂/Ar to prevent boronic acid oxidation.

- Base Optimization: Evaluate K₂CO₃ vs. Cs₂CO₃ for enhanced deprotonation in biphasic systems.

- Byproduct Analysis: Use GC-MS to detect homocoupling byproducts (e.g., biaryls) and adjust stoichiometry .

Basic: What are the storage conditions to ensure long-term stability?

Methodological Answer:

- Store in amber vials under inert gas (Ar) at -20°C.

- Desiccate with silica gel or molecular sieves to prevent hydrolysis.

- Periodically check purity via NMR (e.g., monitor boroxine formation at δ: 1.3–1.5 ppm) .

Advanced: What strategies can resolve discrepancies in biological activity assays involving this compound?

Methodological Answer:

- Dose-Response Curves: Repeat assays with varying concentrations (1 nM–100 µM) to confirm IC₅₀ values.

- Counter-Screens: Test against off-target proteins (e.g., kinases) to rule out nonspecific binding.

- Metabolite Analysis: Use LC-MS to detect degradation products in assay buffers (e.g., phosphate-boronate adducts).

- Collaborative Validation: Share samples with independent labs for blinded replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.